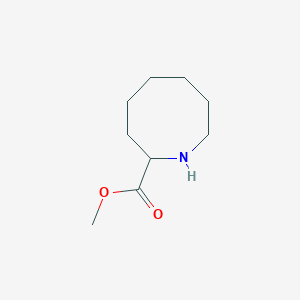

Methyl azocane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

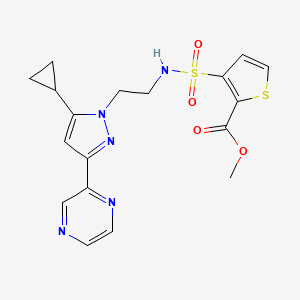

“Methyl azocane-2-carboxylate” is a chemical compound with the IUPAC name “methyl 2-azocanecarboxylate”. It has a molecular weight of 171.24 and its InChI code is 1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 .

Synthesis Analysis

The synthesis of azo dye derivatives, which include compounds like “Methyl azocane-2-carboxylate”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical industries require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

The molecular structure of “Methyl azocane-2-carboxylate” is represented by the InChI code1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 . Chemical Reactions Analysis

Carboxylic acids, such as “Methyl azocane-2-carboxylate”, have several reactions involving the O−H bond, including acid dissociation and solvolytic reactions .Physical And Chemical Properties Analysis

“Methyl azocane-2-carboxylate” has a predicted boiling point of 238.1±33.0 °C and a predicted density of 0.975±0.06 g/cm3 . Its pKa is predicted to be 9.41±0.40 .Aplicaciones Científicas De Investigación

Asymmetric Synthesis Applications

- Azocane-2-carboxylic Acids Synthesis : Methyl azocane-2-carboxylate derivatives were synthesized with high enantiomeric excess, indicating potential use in asymmetric synthesis of α-alkylated α-amino acids (Georg & Guan, 1992).

Chemical Reactions and Properties

- DNA Methylation Research : The analog 5-aza-2'-deoxycytidine, related to Methyl azocane-2-carboxylate, is used extensively to induce gene expression and cellular differentiation through DNA demethylation (Jüttermann et al., 1994).

- Novel Aziridine Esters Synthesis : The efficient alkylation of aromatic heterocycles with Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, leads to novel aziridine esters (Alves et al., 2000).

- Gene Expression Alteration : Methyl 2H-Azirine-3-carboxylates, similar to Methyl azocane-2-carboxylate, act as good dienophiles in chemical reactions affecting the gene expression (Bhullar et al., 1997).

Potential Therapeutic Targets

- Cancer Therapy : DNA methylation studies, particularly using 5-aza-2'-deoxycytidine, a compound related to Methyl azocane-2-carboxylate, have implications in cancer therapy by targeting gene body methylation (Yang et al., 2014).

Organocatalysis

- Catalysis in Asymmetric Michael Additions : Methyl 4-aminopyrrolidine-2-carboxylates, akin to Methyl azocane-2-carboxylate, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Molecular Chemistry

- Synthesis of Benzo[c]azocanones : Ethyl 1-oxo-indane-2-carboxylate, related to Methyl azocane-2-carboxylate, was used in a bismuth-mediated ring-expansion reaction to synthesize benzo[c]azocanones (Behler et al., 2011).

Environmental Impact

- Azo Dye Reduction by Microflora : Studies on azo dyes, which include compounds structurally similar to Methyl azocane-2-carboxylate, focus on their reduction by intestinal microflora, highlighting environmental and health impacts (Chung et al., 1992).

Direcciones Futuras

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties and their pharmacological applications are being explored .

Propiedades

IUPAC Name |

methyl azocane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMGEIEZFUSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azocane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2570292.png)

![8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2570298.png)

![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B2570301.png)

![N,2-Diphenyl[60]fulleropyrrolidine](/img/structure/B2570305.png)

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)